

Application Notes and Protocols for MS8535 in Mice

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Introduction

MS8535 is a potent and selective small molecule inhibitor of Spindlin 1 (SPIN1), a methyllysine reader protein implicated in various cellular processes and diseases, including cancer.[1] [2][3] As a chemical tool, MS8535 allows for the investigation of the biological functions of SPIN1 in in vivo models. These application notes provide a summary of the available data on the dosage and administration of MS8535 in mice, along with detailed protocols for its use in experimental settings.

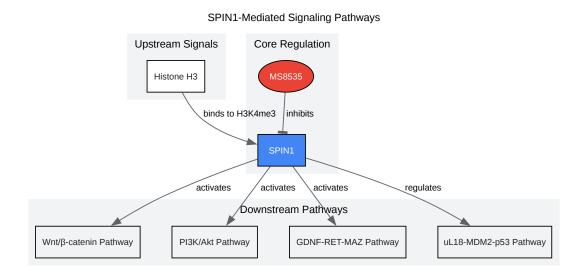
Mechanism of Action

MS8535 selectively targets SPIN1, a chromatin reader that recognizes and binds to specific histone methylation marks, notably H3K4me3. By inhibiting SPIN1, **MS8535** disrupts the interaction between SPIN1 and histone H3, thereby modulating the transcription of SPIN1 target genes.[4] SPIN1 is known to be involved in several signaling pathways crucial for cell proliferation, survival, and differentiation.

SPIN1 Signaling Pathways

SPIN1 has been shown to regulate multiple oncogenic signaling pathways. The diagram below illustrates the central role of SPIN1 in activating these pathways, which can be inhibited by **MS8535**.





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SPIN1 Signaling Pathways

Data Presentation

The following tables summarize the key in vitro and in vivo data for MS8535.

Table 1: In Vitro Activity of MS8535

Parameter	Value	Cell Line	Reference
IC50	0.202 ± 0.011 μM	Biochemical Assay	[4]
K_d	30 ± 2 nM	Isothermal Titration Calorimetry	[4]
EC50	1.1 ± 0.3 μM	U2OS cells	[4]



Table 2: In Vivo Data for MS8535 in Mice

Parameter	Value	Mouse Strain	Administration Route	Reference
Tolerability	Well-tolerated at 5 mg/kg	C57BL/6	Intraperitoneal (i.p.)	[4]
Pharmacokinetic s	>100 nM plasma concentration for the first 2 hours	C57BL/6	5 mg/kg i.p.	[4]

Note: Efficacy data for **MS8535** in mouse models of disease are not yet publicly available. The recommended dosage is based on tolerability and pharmacokinetic studies.

Experimental Protocols Protocol 1: Preparation of MS8535 for In Vivo Administration

Materials:

- MS8535 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:



- Stock Solution Preparation:
 - Prepare a stock solution of MS8535 in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of MS8535 in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
- Vehicle Preparation:
 - A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[5] A suggested formulation is:
 - 5% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 50% Saline or PBS
- Final Dosing Solution Preparation (for a 5 mg/kg dose):
 - \circ This protocol is for a final injection volume of 100 μ L per 20 g mouse.
 - Calculate the required concentration of the dosing solution. For a 5 mg/kg dose in a 20 g mouse, the amount of MS8535 needed is 0.1 mg. To deliver this in 100 μL, the concentration must be 1 mg/mL.
 - To prepare 1 mL of the 1 mg/mL dosing solution:
 - Take 100 μL of the 10 mg/mL MS8535 stock solution in DMSO.
 - Add 400 μL of PEG300 and vortex.
 - Add 50 μL of Tween 80 and vortex.



- Add 450 μL of sterile saline or PBS and vortex thoroughly to create a clear solution or a stable emulsion.
- Prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Administration of MS8535 in Mice

Materials:

- Prepared MS8535 dosing solution
- Sterile 1 mL syringes
- Sterile 27-30 gauge needles
- 70% ethanol for disinfection
- Appropriate mouse restraint device

Procedure:

- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen.
- Injection Site Identification:
 - The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Injection:
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ.



- Slowly inject the calculated volume of the MS8535 solution.
- Withdraw the needle and return the mouse to its cage.
- · Monitoring:
 - Monitor the animal for any signs of distress or adverse reactions post-injection.

Protocol 3: Pharmacokinetic Study of MS8535 in Mice

This protocol outlines a general procedure for a pharmacokinetic study based on the published data for **MS8535**.

Experimental Workflow:



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Pharmacokinetic Study Workflow

Procedure:

- Animals:
 - Use C57BL/6 mice, or other appropriate strain, of a specific age and weight range.
 - Acclimatize the animals for at least one week before the experiment.
 - House animals in accordance with institutional guidelines.
- Dosing:
 - Prepare the MS8535 dosing solution as described in Protocol 1.



Administer a single 5 mg/kg dose via intraperitoneal injection as described in Protocol 2.

Blood Collection:

- Collect blood samples at predetermined time points. Based on the published data, suggested time points could include: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
- Use appropriate blood collection techniques (e.g., retro-orbital, submandibular, or tail vein).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of MS8535 in the plasma samples using a validated LC-MS/MS
 (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
 Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

MS8535 is a valuable tool for studying the in vivo roles of SPIN1. The provided dosage of 5 mg/kg administered intraperitoneally is well-tolerated in C57BL/6 mice and results in plasma concentrations sufficient to engage the target based on in vitro potency.[4] Researchers should note the absence of published efficacy data and may need to perform dose-response studies in their specific disease models to determine the optimal therapeutic dosage. The protocols provided herein offer a starting point for in vivo studies with MS8535.



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